N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-35-25-7-5-4-6-23(25)31-28(33)18-32-24-16-27-26(36-12-13-37-27)15-20(24)14-21(29(32)34)17-30-22-10-8-19(2)9-11-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBLQALYUXFVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core fused with a dioxino ring and multiple aromatic substituents. Its molecular formula is C27H27N3O4 with a molecular weight of approximately 491.5 g/mol. The presence of the acetamide group enhances solubility and interaction with biological targets, making it suitable for various therapeutic applications.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in critical biochemical pathways. For instance, it could inhibit DNA topoisomerases (EC 5.6.2.1), which are essential for DNA replication and transcription .
- Receptor Modulation : The structural features suggest potential interactions with various receptors that could modulate signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : The presence of the quinoline scaffold is associated with antimicrobial activity against various pathogens.
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in this compound allows for extensive SAR studies. By modifying different parts of the molecule, researchers can investigate how these changes affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting the ethoxy group | May enhance lipophilicity and cellular uptake |
| Altering the methyl group position | Could influence binding affinity to target enzymes/receptors |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that a related compound significantly inhibited the growth of human cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at specific concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
